1,3-Dimethylcyclohexanol
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Overview
Description
1,3-Dimethylcyclohexanol is a chemical compound with the molecular formula C8H16O . It has a molecular weight of 128.2120 .
Synthesis Analysis
The synthesis of 1,3-Dimethylcyclohexanol can be achieved through the Williamson ether synthesis . This process involves the formation of an alkoxide, the formation of an alkyl halide, and the Williamson ether synthesis .Molecular Structure Analysis
The molecular structure of 1,3-Dimethylcyclohexanol can be represented by the InChI string:InChI=1S/C8H16O/c1-7-4-3-5-8(2,9)6-7/h7,9H,3-6H2,1-2H3
. This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis
1,3-Dimethylcyclohexanol has a density of 0.9±0.1 g/cm3, a boiling point of 174.3±8.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 47.8±6.0 kJ/mol and a flash point of 66.6±10.9 °C .Scientific Research Applications
- Reduction Reactions : 1,3-Dimethylcyclohexanol can be used as a precursor in reduction reactions. For instance, treatment with Raney Ni-Al alloy in aqueous media leads to the formation of saturated alcohols or hydrocarbons from α,β-unsaturated carbonyl compounds and 1,3-diketones .
Organic Synthesis and Chemical Reactions
Safety and Hazards
1,3-Dimethylcyclohexanol is classified as a flammable liquid (Category 2), and it can cause skin and eye irritation (Categories 2). It may also cause respiratory irritation and drowsiness or dizziness (Category 3) . It’s recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes .
Mechanism of Action
Target of Action
1,3-Dimethylcyclohexanol is a type of alcohol, and its primary targets are the hydroxy-containing carbons in organic compounds . The hydroxy group (-OH) in the alcohol molecule plays a crucial role in its reactions .
Mode of Action
The mode of action of 1,3-Dimethylcyclohexanol primarily involves dehydration reactions to yield alkenes . In the presence of a strong acid, the alcohol acts as a base and protonates into a very acidic alkyloxonium ion . This basic characteristic of alcohol is essential for its dehydration reaction with an acid to form alkenes . The dehydration reaction proceeds by heating the alcohols in the presence of a strong acid, such as sulfuric or phosphoric acid, at high temperatures .
Biochemical Pathways
The biochemical pathways affected by 1,3-Dimethylcyclohexanol are those involved in the formation of alkenes from alcohols . The compound can undergo E1 or E2 mechanisms to lose water and form a double bond . The deprotonated acid (the base) then reacts with the hydrogen adjacent to the carbocation and forms a double bond .
Result of Action
The result of the action of 1,3-Dimethylcyclohexanol is the formation of alkenes through dehydration reactions . This process involves the loss of a water molecule and the formation of a double bond .
Action Environment
The action of 1,3-Dimethylcyclohexanol is influenced by environmental factors such as temperature and the presence of a strong acid . The reaction temperature required for the dehydration of alcohols decreases with increasing substitution of the hydroxy-containing carbon .
properties
IUPAC Name |
1,3-dimethylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7-4-3-5-8(2,9)6-7/h7,9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUSBTCQAFWLIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylcyclohexanol |
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